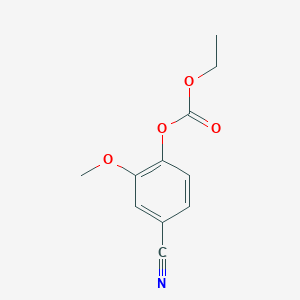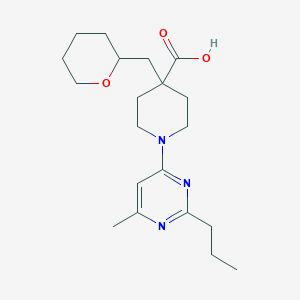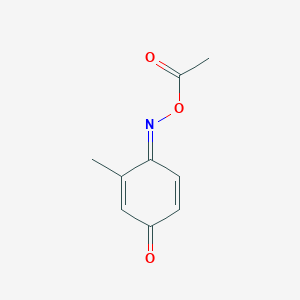![molecular formula C17H20ClN3O B5289877 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5289877.png)
4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is a synthetic compound that belongs to the piperidine class of organic compounds. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential use in the treatment of various diseases, including pain, anxiety, and inflammation.
Mechanism of Action
The compound works by inhibiting the enzyme 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a crucial role in various physiological processes, such as pain, inflammation, and anxiety. By inhibiting this compound, the compound increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been shown to have potential anticancer effects.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high potency and selectivity for 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine. It is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further research is needed to determine the optimal dosing and delivery methods for the compound in humans.
Synthesis Methods
The synthesis of 4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine involves the reaction of piperidine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of benzyl chloride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, such as column chromatography.
Scientific Research Applications
The compound has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-16(15(18)12-19-20)17(22)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWIBQOCQMBZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289795.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5289797.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5289800.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5289819.png)
![4-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5289827.png)



![5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5289845.png)

![methyl 5-[(4-biphenylyloxy)methyl]-2-furoate](/img/structure/B5289853.png)
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)

